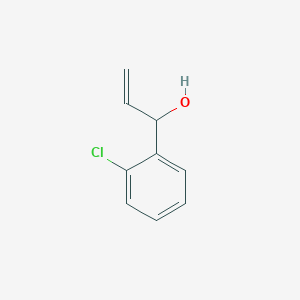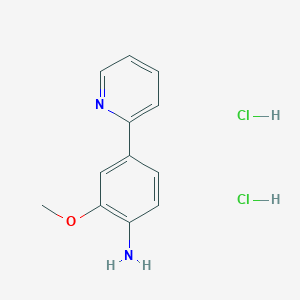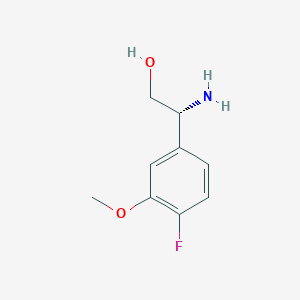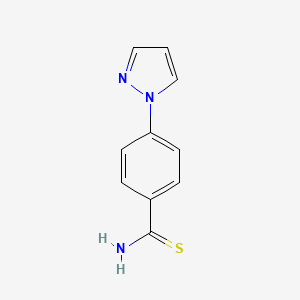
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H19N3O2. It is a versatile small molecule scaffold used primarily in proteomics research . This compound is known for its unique structure, which includes a piperazine ring and an amino acid derivative, making it a valuable tool in various scientific applications.
Métodos De Preparación
The synthesis of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride involves several steps. One common method includes the reaction of 4-methylpentanoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein-ligand binding.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs with potential therapeutic effects. Its unique structure allows for the modification of various functional groups to enhance drug efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
The pathways involved in its mechanism of action depend on the specific target and the context of its use. In proteomics research, it may be used to study signal transduction pathways and protein-protein interactions .
Comparación Con Compuestos Similares
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
4-(2-Amino-4-methylpentanoyl)piperazine: This compound lacks the hydrochloride group but shares a similar core structure. It is used in similar applications but may have different solubility and stability properties.
4-(2-Amino-4-methylpentanoyl)piperidin-2-one: This compound has a piperidine ring instead of a piperazine ring. It may exhibit different biological activities and chemical reactivity due to the structural differences.
4-(2-Amino-4-methylpentanoyl)piperazin-2-thione: This compound contains a thione group instead of a carbonyl group.
The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H20ClN3O2 |
|---|---|
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
4-(2-amino-4-methylpentanoyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H19N3O2.ClH/c1-7(2)5-8(11)10(15)13-4-3-12-9(14)6-13;/h7-8H,3-6,11H2,1-2H3,(H,12,14);1H |
Clave InChI |
RXIHGIPEHUFMMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N1CCNC(=O)C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)


carbohydrazide](/img/structure/B13611391.png)




